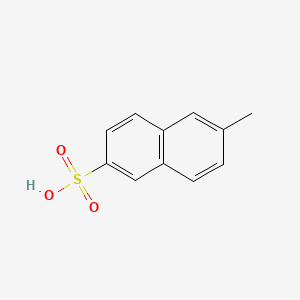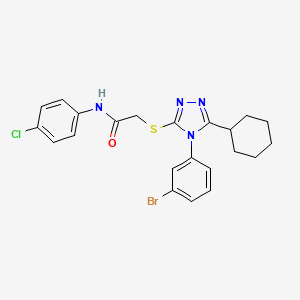
Plumbane, (salicyloyloxy)triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbane, (salicyloyloxy)triethyl- is a chemical compound with the IUPAC name triethylplumbyl 2-hydroxybenzoate. It is also known as triethyl lead salicylate. This compound is a derivative of plumbane, which is an inorganic chemical compound composed of lead and hydrogen. Plumbane, (salicyloyloxy)triethyl- is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of Plumbane, (salicyloyloxy)triethyl- involves the reaction of lead (II) nitrate with sodium borohydride. This reaction is typically carried out under controlled conditions to ensure the stability of the compound.
Analyse Des Réactions Chimiques
Plumbane, (salicyloyloxy)triethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Plumbane, (salicyloyloxy)triethyl- has several scientific research applications. It is used in the study of organometallic chemistry, particularly in understanding the behavior of lead-containing compounds. In biology and medicine, it is used to investigate the effects of lead on biological systems.
Mécanisme D'action
The mechanism of action of Plumbane, (salicyloyloxy)triethyl- involves its interaction with various molecular targets and pathways. Lead, the central element in the compound, affects the nervous system by impairing the regulation of dopamine synthesis and blocking the release of acetylcholine. It also inhibits delta-aminolevulinic acid dehydratase, an enzyme crucial for the biosynthesis of heme, which is necessary for hemoglobin function .
Comparaison Avec Des Composés Similaires
Plumbane, (salicyloyloxy)triethyl- can be compared to other similar compounds such as methane, silane, germane, and stannane. These compounds are all group 14 hydrides, but they differ in their chemical properties and stability. Plumbane is the heaviest and least stable among them, making it unique in its reactivity and applications .
Similar Compounds::- Methane (CH₄)
- Silane (SiH₄)
- Germane (GeH₄)
- Stannane (SnH₄)
Propriétés
Numéro CAS |
73928-22-0 |
|---|---|
Formule moléculaire |
C13H20O3Pb |
Poids moléculaire |
431 g/mol |
Nom IUPAC |
triethylplumbyl 2-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C2H5.Pb/c8-6-4-2-1-3-5(6)7(9)10;3*1-2;/h1-4,8H,(H,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
OYJKUOMNISEPCV-UHFFFAOYSA-M |
SMILES canonique |
CC[Pb](CC)(CC)OC(=O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082823.png)
![1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082832.png)
![N'-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15082834.png)
![(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082839.png)
![Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-](/img/structure/B15082840.png)
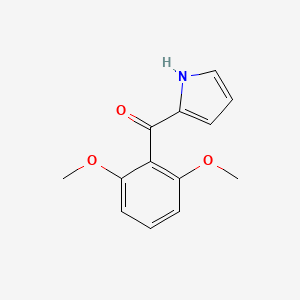
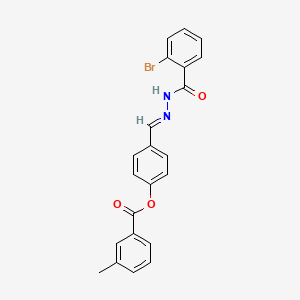
![N-[(Dimethylamino)methyl]benzamide](/img/structure/B15082850.png)
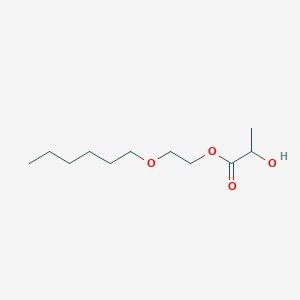
![2-{[5-(4-Bromophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B15082861.png)

![4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B15082872.png)
